molecular formula C₂₃H₃₇NO₂ B120769 2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol CAS No. 119302-19-1

2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol

Cat. No. B120769
M. Wt: 359.5 g/mol
InChI Key: OPYVYACKKDTREB-NXECLLCESA-N
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Description

The compound 2α,3α-Epoxy-16β-(1-pyrrolidinyl)-5α-androstan-17β-ol is a derivative of androstane, which is a steroid framework that forms the backbone of many biologically significant steroids. While the specific compound is not directly mentioned in the provided papers, we can infer from the related compounds and their synthesis methods some general characteristics. The compound likely possesses a steroidal structure with an epoxide group at the 2α,3α-position and a pyrrolidinyl group at the 16β-position.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including esterification, elimination, bromination, and epoxidation, as described in the synthesis of 2α,3α-Epoxy-16α-bromo-5α-androstan-17-one, an intermediate of rocuronium bromide[“]. The improved synthesis process for this intermediate has been reported to be cost-effective, secure, convenient, and yields a higher total yield of 55.9% compared to the previous 33.9%[“]. This suggests that the synthesis of the compound may also involve similar steps and could benefit from optimization for better yields.

Molecular Structure Analysis

The molecular structure of androstane derivatives is characterized by a cyclopentanoperhydrophenanthrene nucleus, which is common to all steroids. The presence of an epoxide group in the compound indicates a three-membered cyclic ether, which is highly reactive due to ring strain. The pyrrolidinyl group is a five-membered saturated heterocycle containing nitrogen, which can contribute to the compound's biological activity. The molecular structure analysis would typically involve spectroscopic methods such as 1H-NMR, IR, and MS to confirm the structure of the synthesized compound[“].

Chemical Reactions Analysis

The epoxide group in the compound is a site for various chemical reactions, including nucleophilic attack by various reagents. The presence of a bromo substituent in related compounds suggests that halogenation is a part of the synthesis process, which can be followed by epoxidation[“]. The synthesis of 17-epi-calcitriol from a common androstane derivative also involves photochemical reactions and ozonolysis, indicating that the androstane derivatives can undergo complex chemical transformations[“].

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its steroidal structure and functional groups. The epoxide and pyrrolidinyl groups would affect the compound's polarity, solubility, and reactivity. The compound's physical properties, such as melting point, boiling point, and solubility in various solvents, would be determined experimentally. The chemical properties, including reactivity with different reagents and stability under various conditions, would be assessed through laboratory experiments and would be crucial for its potential application in pharmaceuticals.

Scientific research applications

Anticorrosive Coatings for Carbon Steel

Epoxy polymers, including the class of compounds similar to 2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol, have been investigated for their potential as anticorrosive coatings for carbon steel in marine environments. Such coatings are designed to protect against corrosion in a 3.5% NaCl solution, leveraging the chemical resistance and mechanical robustness of epoxy-based materials. The development of these coatings involves curing various epoxy polymers with hardeners and incorporating natural phosphate as a load to enhance their thermosetting properties. Computational approaches, including density functional theory (DFT) calculations and Monte Carlo simulations, have been utilized to study and optimize these materials for anticorrosive applications (Hsissou, 2021).

Epoxy Nanocomposites

Epoxy resins, when reinforced with inorganic nanoparticles like titanium dioxide, exhibit improved mechanical properties, including toughness, tensile strength, and fracture resistance. These nanocomposites have shown great potential for use in various applications, such as automotive, aerospace, and optoelectronic devices, due to their enhanced thermal, electrical, and optical properties. Research into the incorporation of nanoparticles into epoxy resins aims to overcome the inherent brittleness of these materials and extend their application range (Pinto et al., 2015).

Flame Retardant Epoxy Composites

The development of flame retardant epoxy composites is crucial for applications requiring high safety standards, such as in the aerospace and automotive industries. Research in this area focuses on the incorporation of phosphorus-based and innovative flame retardants into epoxy composites to reduce their inherent flammability. Evaluations of flame retardancy performances, using the Flame Retardancy Index (FRI) and UL-94 test data, guide the innovation of safer, more effective epoxy-based materials for future developments (Movahedifar et al., 2019).

Epoxy/Polyester-Based Nanocomposite Coatings

Epoxy/polyester blends reinforced with nanoparticles like nanocarbon and inorganic particles have been explored for their improved adhesion, wear, barrier, and anticorrosion properties. These nanocomposite coatings find applications in non-flammable, anti-corrosion, anti-microbial, and anti-wear coatings across various fields, including energy, electronics, and civil engineering. The development of these coatings aims at achieving multifunctional properties to meet advanced technical requirements (Kausar, 2020).

Epoxy in Nanotechnology

Epoxy resins, armed with nanotechnology, are engineered for advanced coating applications, where their superior properties are critically important. The challenge lies in understanding the interplay between curing, properties, and performance of nanostructured epoxy coatings, considering the complex kinetics involved in their curing processes. This research focuses on designing smart epoxy-based materials for engineering uses, highlighting the potential of nanoengineering in enhancing the efficiency of epoxy coatings (Ahmadi, 2019).

properties

IUPAC Name

(1S,2S,4R,6S,8S,11R,12S,14S,15R,16S)-2,16-dimethyl-14-pyrrolidin-1-yl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO2/c1-22-8-7-16-15(6-5-14-11-19-20(26-19)13-23(14,16)2)17(22)12-18(21(22)25)24-9-3-4-10-24/h14-21,25H,3-13H2,1-2H3/t14-,15+,16-,17-,18-,19-,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYVYACKKDTREB-NXECLLCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)N4CCCC4)CCC5C3(CC6C(C5)O6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)N4CCCC4)CC[C@@H]5[C@@]3(C[C@@H]6[C@H](C5)O6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201174294
Record name (2alpha,3alpha,5alpha,16beta,17beta)-2,3-Epoxy-16-(1-pyrrolidinyl)androstan-17-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol

CAS RN

119302-19-1
Record name (2α,3α,5α,16β,17β)-2,3-Epoxy-16-(1-pyrrolidinyl)androstan-17-ol
Source CAS Common Chemistry
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Record name 2alpha,3alpha-Epoxy-16beta-(1-pyrrolidinyl)-5alpha-androstan-17beta-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2alpha,3alpha,5alpha,16beta,17beta)-2,3-Epoxy-16-(1-pyrrolidinyl)androstan-17-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Epoxy-1H-cyclopenta[a]phenanthrene,androstan-17-ol
Source European Chemicals Agency (ECHA)
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Record name 2.ALPHA.,3.ALPHA.-EPOXY-16.BETA.-(1-PYRROLIDINYL)-5.ALPHA.-ANDROSTAN-17.BETA.-OL
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